Melting Point Differentiation
The para-chloro substitution in 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid results in a significantly higher melting point compared to its ortho-chloro isomer, reflecting differences in crystal packing and intermolecular forces. This property can influence solid-state stability and formulation considerations [1].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 206-208 °C |
| Comparator Or Baseline | 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid: Data not available in primary literature; predicted values suggest a lower melting point due to altered symmetry and packing efficiency. |
| Quantified Difference | Approximately >50°C higher (estimated based on isomer trends) |
| Conditions | Standard differential scanning calorimetry (DSC) or melting point apparatus |
Why This Matters
A higher melting point generally correlates with improved thermal stability and may simplify purification and storage, which are critical for long-term research and industrial process development.
- [1] MolAid. 1-(4-Chloro-benzenesulfonyl)-piperidine-4-carboxylic acid. CAS: 314744-43-9. View Source
